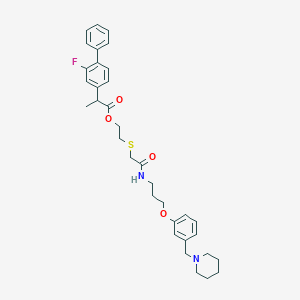
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide, also known as Flurbiprofen amide, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain and inflammation. It is a derivative of Flurbiprofen, which is a well-known NSAID. Flurbiprofen amide has gained attention in the scientific community due to its potential as a therapeutic agent for various medical conditions.
Aplicaciones Científicas De Investigación
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to be effective in the treatment of various medical conditions, including rheumatoid arthritis, osteoarthritis, and postoperative pain. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide is similar to that of other NSAIDs. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are responsible for the development of pain, inflammation, and fever. By inhibiting the activity of COX enzymes, Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Efectos Bioquímicos Y Fisiológicos
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has been shown to have a significant effect on various biochemical and physiological processes. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has also been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has several advantages for lab experiments. It is easy to synthesize, and the yield and purity are high. It is also stable and has a long shelf life. However, Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has a low bioavailability, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the study of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide. One possible direction is the development of new formulations that increase its bioavailability. Another direction is the study of its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide can also be studied for its potential use in the treatment of other medical conditions, such as cancer and cardiovascular diseases. The study of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide can also be extended to its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its therapeutic use.
Conclusion:
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide is a promising therapeutic agent that has gained attention in the scientific community due to its potential use in the treatment of various medical conditions. Its synthesis method is simple, and its yield and purity are high. Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide has anti-inflammatory, analgesic, and antipyretic properties and has been shown to have a neuroprotective effect. However, its low bioavailability and water insolubility limit its use in vivo. Future research can focus on the development of new formulations and the study of its potential use in the treatment of various medical conditions.
Métodos De Síntesis
The synthesis of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide involves the reaction of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide with 3-(3-(1-piperidinylmethyl)phenoxy)propylamine and 2-(2-hydroxyethylthio)acetic acid. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide amide is high, and the purity is also excellent.
Propiedades
Número CAS |
135497-86-8 |
|---|---|
Nombre del producto |
Flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide |
Fórmula molecular |
C34H41FN2O4S |
Peso molecular |
592.8 g/mol |
Nombre IUPAC |
2-[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl]sulfanylethyl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C34H41FN2O4S/c1-26(29-14-15-31(32(35)23-29)28-11-4-2-5-12-28)34(39)41-20-21-42-25-33(38)36-16-9-19-40-30-13-8-10-27(22-30)24-37-17-6-3-7-18-37/h2,4-5,8,10-15,22-23,26H,3,6-7,9,16-21,24-25H2,1H3,(H,36,38) |
Clave InChI |
BVNYGFVUPRMYKJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCSCC(=O)NCCCOC3=CC=CC(=C3)CN4CCCCC4 |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCCSCC(=O)NCCCOC3=CC=CC(=C3)CN4CCCCC4 |
Sinónimos |
flurbiprofen N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)-2-(2-hydroxyethylthio)acetamide FP-PPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




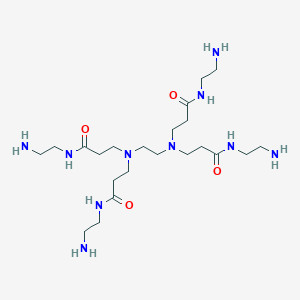
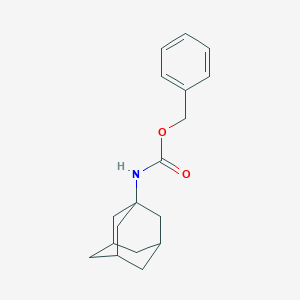
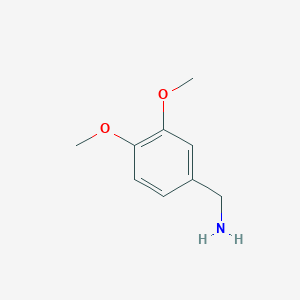
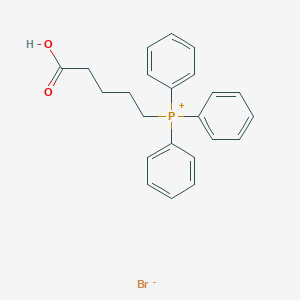


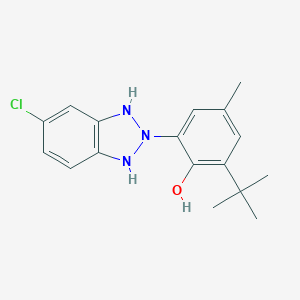
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride, 7-methoxy-(9CI)](/img/structure/B142241.png)
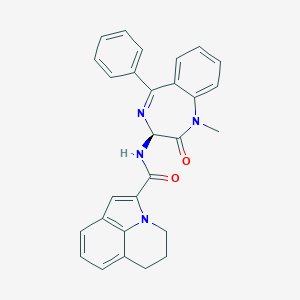
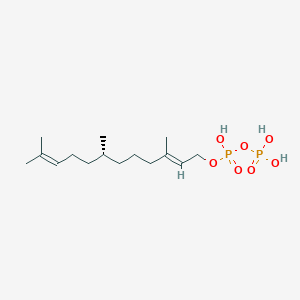


![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)